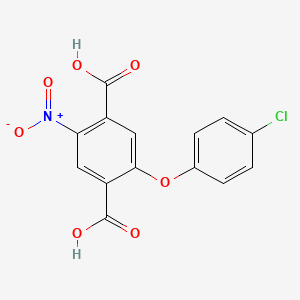

![molecular formula C17H26N2O2S B5516277 N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5516277.png)

N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-5-isopropyl-3-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of organic molecules that might be of interest in various chemical and pharmacological studies due to its complex structure involving pyrrolidinyl and thiophene moieties. Such compounds are often synthesized for their potential bioactive properties or as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of complex molecules like the specified compound often involves multi-step organic reactions, starting from simpler precursors. A common approach might involve the formation of pyrrolidinyl and thiophene components followed by their subsequent functionalization and coupling. For example, a method described by E. Korkmaz and Metin Zora (2020) involves the synthesis of pyrrolines, which could be related to the pyrrolidinyl part of the target compound, through a one-pot two-step process involving sulfenylation and nucleophilic cyclization (Korkmaz & Zora, 2020).

Molecular Structure Analysis

The analysis of molecular structures is crucial for understanding the chemical behavior of compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations are commonly used. For example, the crystal structure of related compounds provides insights into their molecular geometry, conformation, and intermolecular interactions, which are essential for predicting reactivity and physical properties.

Chemical Reactions and Properties

Compounds with pyrrolidinyl and thiophene components might undergo various chemical reactions, including nucleophilic substitution, addition reactions, and cyclization. Their chemical properties can be influenced by the presence of functional groups, such as amides and esters, which can affect their reactivity, solubility, and stability. The synthesis and reactivity of thiophene carboxamides, for instance, demonstrate the versatility of these compounds in chemical synthesis (Rawe et al., 2006).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Structure

Diastereoselective Synthesis of Pyrrolidine Diones : A study by Adib et al. (2011) explored the diastereoselective synthesis of N-aminopyrrolidine-2,5-diones, which shares a structural similarity with the compound . The research demonstrated an efficient method to synthesize pyrrolidine derivatives under mild conditions, highlighting the potential for developing related compounds like N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-5-isopropyl-3-thiophenecarboxamide (Adib, Ansari, & Bijanzadeh, 2011).

Synthetic Routes and Structural Analysis of Thiophene Derivatives : Research conducted by Fuentes et al. (1998) investigated reactions involving thiophene derivatives, which are structurally related to the compound . The study provided insights into the stereochemistry and synthetic routes for thiophene-based compounds, relevant for understanding the synthesis and properties of this compound (Fuentes, Molina, & Pradera, 1998).

Biological and Medicinal Research

Cell Growth and DNA Synthesis Inhibition : A study by Rawe et al. (2006) on N-glycosyl-thiophene-2-carboxamides showed significant inhibition of DNA synthesis in specific cell types. This research highlights the potential biological activity of thiophene derivatives, suggesting possible applications of this compound in biological research or therapeutic contexts (Rawe et al., 2006).

Potential in Antineoplastic Activity : Liu et al. (1996) synthesized pyridine-2-carboxaldehyde thiosemicarbazone derivatives, which exhibited significant antineoplastic activity in vitro and in vivo. This underscores the potential of structurally related compounds like this compound in cancer research and treatment (Liu et al., 1996).

Material Science and Polymer Chemistry

Electron Transport in Polymer Solar Cells : A study by Hu et al. (2015) on n-type conjugated polyelectrolytes involving thiophene rings, similar to the thiophene in the compound of interest, revealed their application in enhancing the efficiency of polymer solar cells. This suggests possible material science applications for this compound (Hu et al., 2015).

Conductivity in Copolymers : Research by Jenkins et al. (1996) on copolymers containing pyridine and thiophene investigated their electrochemical properties. This study's insights into the conductivity and stability of such copolymers can inform potential applications of this compound in the field of polymer chemistry (Jenkins, Salzner, & Pickup, 1996).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(3R,4S)-1-acetyl-4-propan-2-ylpyrrolidin-3-yl]-5-propan-2-ylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2S/c1-10(2)14-7-19(12(5)20)8-15(14)18-17(21)13-6-16(11(3)4)22-9-13/h6,9-11,14-15H,7-8H2,1-5H3,(H,18,21)/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJSLBDCTANKOZ-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1NC(=O)C2=CSC(=C2)C(C)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN(C[C@@H]1NC(=O)C2=CSC(=C2)C(C)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5516203.png)

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5516209.png)

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5516210.png)

![N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5516239.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide](/img/structure/B5516246.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5516249.png)

![3-(3-methylbutyl)-8-(3-piperidinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5516269.png)

![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5516273.png)

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5516284.png)

![4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516309.png)